



# An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	8-Methoxyamoxapine-d8	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of **8-Methoxyamoxapine-d8**. Given the limited publicly available experimental data for this specific deuterated compound, this guide leverages data from its parent compound, amoxapine, and established principles of isotopic substitution to offer a thorough profile. This document is intended to support research, drug development, and analytical activities involving **8-Methoxyamoxapine-d8**.

#### **Chemical Identity and Structure**

**8-Methoxyamoxapine-d8** is a deuterated analog of 8-methoxyamoxapine. The deuterium labeling is typically on the piperazine ring to increase metabolic stability. The core structure is based on amoxapine, a tetracyclic antidepressant of the dibenzoxazepine class.

Chemical Structure of Amoxapine (Parent Compound)

Figure 1. Chemical Information for Amoxapine.

The precise structure of **8-Methoxyamoxapine-d8**, including the location of the methoxy group and deuterium atoms, is crucial for accurate property prediction. For the purpose of this guide, it is assumed that the methoxy group is at the 8-position of the dibenzoxazepine ring and the deuterium atoms replace hydrogen atoms on the piperazine moiety.



### **Quantitative Physicochemical Data**

Direct experimental data for **8-Methoxyamoxapine-d8** is scarce. The following tables summarize the available data for related compounds and provide predicted properties based on the parent compound, amoxapine.

Table 1: Molecular Weights of Amoxapine and its Deuterated Analogs

Compound	Molecular Formula	Molecular Weight ( g/mol )
Amoxapine	C17H16CIN3O	313.78
Amoxapine-d8	C17H8D8CIN3O	321.83[1]
8-Hydroxy Amoxapine-d8	C17H8D8CIN3O2	337.8[2]
N-tert-Butoxycarbonyl 8- Methoxy Amoxapine-d8	C23H19D8CIN3O4	451.97

Table 2: Physicochemical Properties of Amoxapine (as a proxy for 8-Methoxyamoxapine-d8)



Property	Value (Amoxapine)	Predicted Value/Effect for 8-Methoxyamoxapine-d8
Melting Point	~178-180 °C	Likely similar, may be slightly altered by the methoxy group and deuteration.
Boiling Point	Not available	High, typical for complex organic molecules.
Solubility	Sparingly soluble in water	Solubility will be pH- dependent. The methoxy group may slightly decrease aqueous solubility.
рКа	~7.6 (piperazine nitrogen)	Expected to be very similar to amoxapine.
logP	~3.4	The methoxy group will likely increase the logP value, indicating higher lipophilicity.

# **Experimental Protocols for Physicochemical Property Determination**

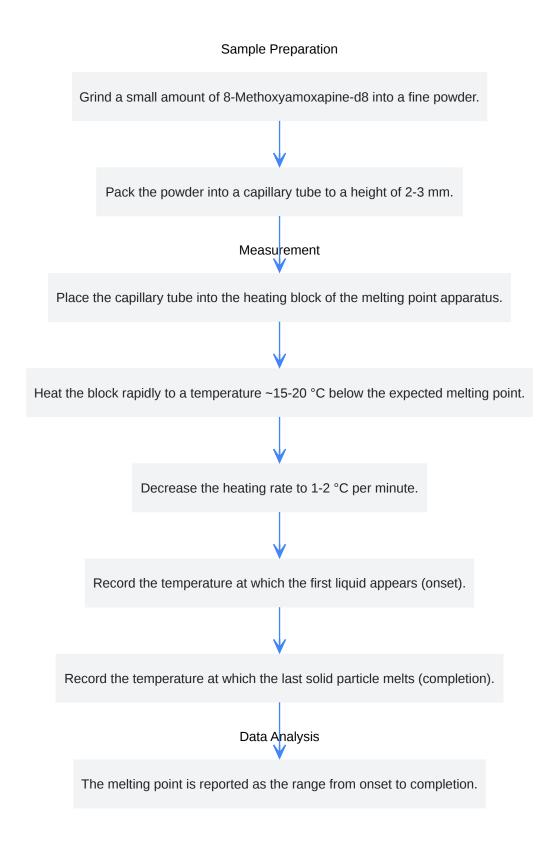
The following are detailed, generalized experimental protocols that can be employed to determine the precise physicochemical properties of **8-Methoxyamoxapine-d8**.

#### **Melting Point Determination**

The melting point can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination





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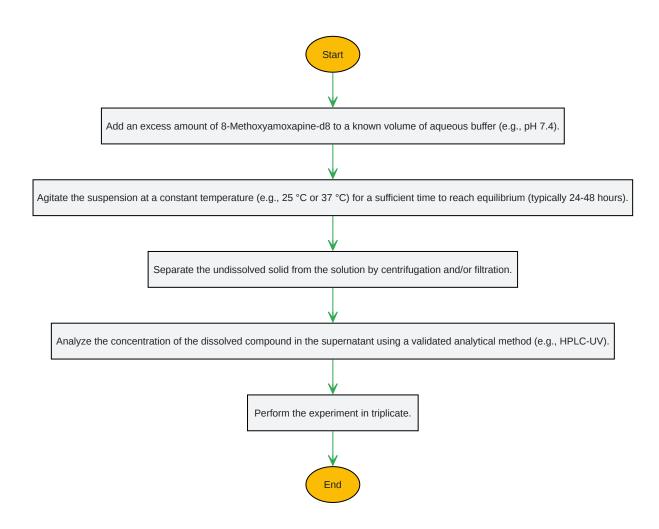
Figure 2. Workflow for Melting Point Determination.



#### **Aqueous Solubility Determination (Shake-Flask Method)**

The equilibrium solubility can be determined using the shake-flask method.

Protocol for Shake-Flask Solubility Measurement



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Figure 3. Protocol for Shake-Flask Solubility Measurement.



#### pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology for pKa Determination

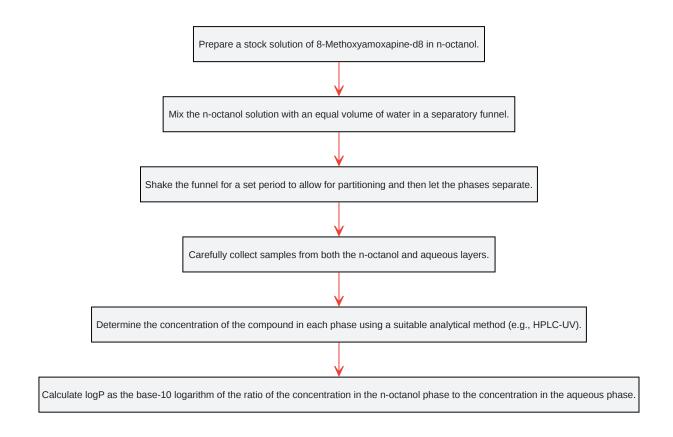
- Solution Preparation: Accurately weigh and dissolve a sample of 8-Methoxyamoxapine-d8
  in a suitable solvent (e.g., methanol/water mixture).
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

#### logP Determination (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.

Workflow for logP Determination





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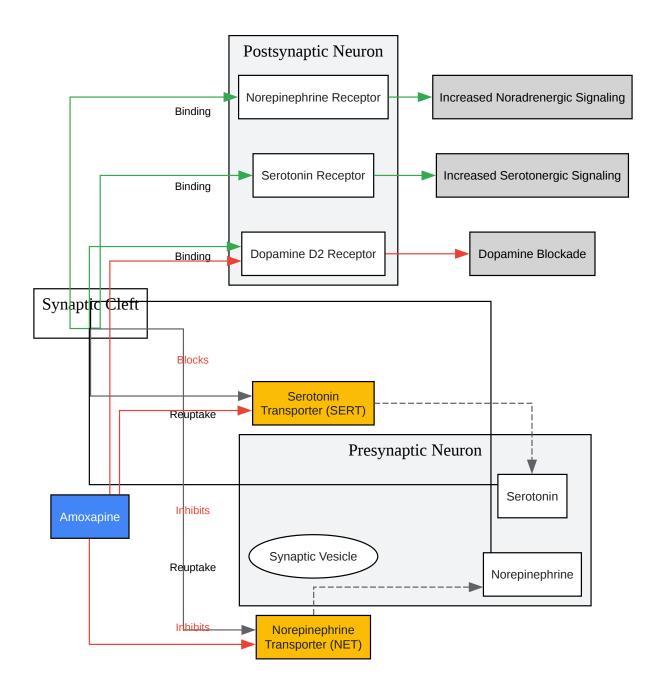
Figure 4. Workflow for logP Determination.

#### **Mechanism of Action and Signaling Pathways**

The pharmacological activity of **8-Methoxyamoxapine-d8** is expected to be very similar to that of amoxapine. Amoxapine is a tetracyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin at the synaptic cleft.[3][4][5][6] Additionally, it exhibits antagonist activity at dopamine D2 receptors, which contributes to its mixed antidepressant and antipsychotic-like profile.[3]

Simplified Signaling Pathway of Amoxapine's Action





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Figure 5. Amoxapine's Mechanism of Action.

#### **Impact of Deuteration**



The replacement of hydrogen with deuterium can influence the physicochemical properties and metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.

Table 3: Anticipated Effects of Deuteration on Physicochemical Properties

Property	Anticipated Effect of Deuteration	Rationale
Pharmacokinetics		
Metabolic Stability	Increased	The C-D bond is stronger and more difficult to break by metabolic enzymes (e.g., Cytochrome P450), leading to a slower rate of metabolism.
Half-life (t½)	Increased	Slower metabolism generally results in a longer half-life and prolonged exposure.
Physical Properties		
Molecular Weight	Increased	Deuterium is heavier than protium.
Polarity	Slightly decreased	The C-D bond is slightly less polarizable than the C-H bond.
Lipophilicity (logP)	Minor, unpredictable changes	The effect on logP is generally small and can be either an increase or a decrease depending on the specific molecular environment.

#### Conclusion

**8-Methoxyamoxapine-d8** is a valuable tool for research, particularly in studies involving drug metabolism and pharmacokinetics. While specific experimental data on its physicochemical properties are not readily available, this guide provides a robust framework for its



characterization based on the well-documented properties of amoxapine and the established principles of deuteration. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. Further research is warranted to fully elucidate the precise physicochemical profile of **8-Methoxyamoxapine-d8**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598015#physicochemical-properties-of-8-methoxyamoxapine-d8]

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